Bromamphenicol
Overview
Description
Mechanism of Action
Target of Action
Bromamphenicol primarily targets the Dr hemagglutinin structural subunit in Escherichia coli . This protein plays a crucial role in the bacterial cell’s ability to adhere to surfaces and form biofilms, which are essential for bacterial survival and virulence.
Mode of Action
It is known to interact with its target protein, potentially altering its function and disrupting the bacteria’s ability to adhere to surfaces and form biofilms . This disruption could lead to a decrease in bacterial virulence and survival.
Result of Action
The result of this compound’s action is likely a decrease in the bacteria’s ability to form biofilms and adhere to surfaces . This could lead to a reduction in bacterial survival and virulence, potentially making the bacteria more susceptible to the immune system or other antibacterial treatments.
Preparation Methods
Bromamphenicol is synthesized by modifying chloramphenicol. The synthetic route involves replacing the dichloroacetamide group in chloramphenicol with a dibromoacetamide group . The reaction conditions typically involve the use of brominating agents under controlled conditions to ensure the selective bromination of the acetamide group .
Chemical Reactions Analysis
Bromamphenicol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include brominating agents for substitution reactions, hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Bromamphenicol is similar to other chloramphenicol analogues, such as chloramphenicol and thiamphenicol. this compound is unique due to the presence of the dibromoacetamide group, which distinguishes it from other analogues . This structural modification affects its binding interactions with bacterial ribosomes and its overall antibiotic activity .
Similar compounds include:
Chloramphenicol: A broad-spectrum antibiotic with a dichloroacetamide group.
Thiamphenicol: A chloramphenicol analogue with a methylsulfonyl group instead of the dichloroacetamide group.
Florfenicol: A fluorinated analogue of thiamphenicol with enhanced antibiotic activity.
This compound’s unique structure and properties make it a valuable compound for scientific research and the development of new antibiotics.
Properties
IUPAC Name |
2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876333 | |
Record name | DIBROMOAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-75-1, 17371-30-1 | |
Record name | Bromamphenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07492 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIBROMOAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromamphenicol interact with its target and what are the downstream effects?
A1: Similar to Chloramphenicol, this compound targets bacterial ribosomes, specifically the peptidyl transferase center within the 50S ribosomal subunit [, ]. This interaction inhibits protein synthesis by preventing peptide bond formation [].
Q2: What is the structural relationship between this compound and Chloramphenicol, and how does this impact activity?
A2: this compound is a structural analog of Chloramphenicol, where a bromine atom replaces the nitro group in the Chloramphenicol structure []. This substitution influences its binding affinity to the bacterial ribosome. Research suggests that the presence of the bromine atom in this compound allows for a more extensive interaction with the Dr adhesin (DraE), a virulence factor found in certain bacteria []. This interaction highlights this compound's potential as a tool for studying bacterial adhesion and virulence.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound and its derivatives?
A3: While dedicated SAR studies on this compound itself are limited in the provided research, a study analyzing the interaction between DraE and Chloramphenicol derivatives, including this compound, offers valuable insights []. This research suggests that specific functional groups within the Chloramphenicol scaffold are crucial for binding to DraE []. Modifying these functional groups could potentially lead to the development of novel compounds with altered activity and selectivity profiles.
Q4: What analytical methods are typically employed to study this compound?
A4: X-ray crystallography is a key technique used to investigate the interaction of this compound with its target []. This method provides high-resolution structural information, allowing researchers to visualize the binding mode and identify key interactions between this compound and the target molecule.
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